molecular formula C18H23NO3S B497724 N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide CAS No. 913241-42-6

N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide

Cat. No. B497724
CAS RN: 913241-42-6
M. Wt: 333.4g/mol
InChI Key: MOWAXFNPELJMOF-UHFFFAOYSA-N
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Description

N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide is a chemical compound that has gained attention in scientific research for its potential use in the development of novel drugs. This compound belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and anticonvulsant properties.

Mechanism of Action

The mechanism of action of N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to modulate the activity of ion channels in neurons, which may contribute to its anticonvulsant activity.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. In addition, it has been shown to reduce pain and seizure activity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide in lab experiments is its low toxicity. It has been found to be well-tolerated in animal studies, with no significant adverse effects reported. Another advantage is its versatility, as it has been shown to exhibit multiple pharmacological activities. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide. One direction is to investigate its potential use in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis. Another direction is to optimize its pharmacological properties, such as its solubility and bioavailability, to enhance its therapeutic potential. Furthermore, the compound can be modified to develop new derivatives with improved pharmacological activities. Overall, the research on this compound holds promise for the development of new drugs for various diseases.

Synthesis Methods

The synthesis method of N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide involves the reaction of benzyl chloride, 4,5-dimethyl-2-propoxybenzenesulfonamide, and sodium hydroxide in the presence of ethanol. The reaction yields this compound as a white crystalline solid. The purity of the compound can be confirmed by thin-layer chromatography and melting point determination.

Scientific Research Applications

N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide has been studied for its potential use in the development of new drugs. It has been reported to exhibit anticonvulsant, anti-inflammatory, and analgesic activities. It has also been found to be effective against certain types of cancer cells. The compound is being investigated for its potential use in the treatment of epilepsy, chronic pain, and cancer.

properties

IUPAC Name

N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-4-10-22-17-11-14(2)15(3)12-18(17)23(20,21)19-13-16-8-6-5-7-9-16/h5-9,11-12,19H,4,10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWAXFNPELJMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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